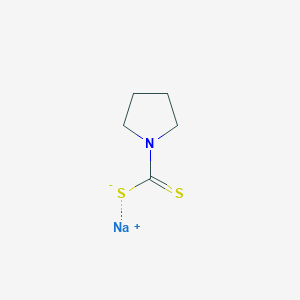

Sodium pyrrolidine-1-carbodithioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium pyrrolidine-1-carbodithioate is a chemical compound with the molecular formula C5H8NNaS2. It is known for its role as a ligand in coordination chemistry, particularly in the formation of metal complexes. This compound is widely used in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium pyrrolidine-1-carbodithioate can be synthesized through the reaction of pyrrolidine with carbon disulfide in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium and involves the following steps:

- Dissolution of pyrrolidine in water.

- Addition of carbon disulfide to the solution.

- Introduction of sodium hydroxide to the mixture, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium pyrrolidine-1-carbodithioate undergoes various chemical reactions, including:

Complexation with Metal Ions: The compound acts as a bidentate ligand, forming stable complexes with metal ions through its sulfur atoms.

Oxidation and Reduction: It can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products Formed

Metal Complexes: Formation of stable metal complexes with transition metals.

Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.

Substituted Pyrrolidines: Products resulting from nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Sodium pyrrolidine-1-carbodithioate has been studied for its biochemical properties, particularly in the context of cell biology and pharmacology. Key findings include:

- Metal Chelation : This compound is effective in chelating metal ions, which is crucial in preventing metal-induced toxicity in biological systems. It has been shown to inhibit the induction of nitric oxide synthase, an important enzyme involved in various physiological processes .

- Apoptosis Modulation : Research indicates that this compound can inhibit apoptosis in leukemia HL-60 cells, suggesting potential therapeutic applications in cancer treatment . Conversely, it has also been noted to induce apoptosis in rat smooth muscle cells, highlighting its dual role depending on the cellular context .

Prophylactic Contraception

A significant application of this compound is in the development of contraceptive methods:

- Sperm Immobilization : Studies have demonstrated that derivatives of this compound can irreversibly immobilize human sperm within seconds, making it a candidate for contraceptive formulations. The mechanism involves the interaction of the compound's thiol group with available thiols on sperm cells .

- Trichomonacidal Activity : The compound exhibits potent activity against Trichomonas vaginalis, a common sexually transmitted pathogen. It has shown greater efficacy than traditional agents like metronidazole, suggesting its potential as a dual-action contraceptive and antimicrobial agent .

Coordination Chemistry

In coordination chemistry, this compound serves as a versatile ligand for metal complexes:

- Ligand Properties : The ability of this compound to coordinate through both nitrogen and sulfur atoms allows it to form stable complexes with various transition metals. These complexes are important for catalysis and material science applications .

- Catalytic Applications : The metal complexes formed with this ligand may exhibit enhanced catalytic properties compared to their non-complexed counterparts, making them valuable in organic synthesis and industrial processes .

Medicinal Chemistry

The structural features of this compound contribute to its utility in medicinal chemistry:

- Synthesis of Bioactive Compounds : The compound's derivatives are often used as building blocks in the synthesis of various pharmaceuticals. Its unique reactivity profiles facilitate the development of new drugs with target selectivity against specific diseases .

- Diverse Biological Activities : Research has indicated that derivatives of this compound possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This highlights its potential as a pharmacophore in drug design .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Biochemical Applications | Metal chelation, apoptosis modulation | Inhibits nitric oxide synthase; dual apoptosis effects |

| Prophylactic Contraception | Sperm immobilization; trichomonacidal activity | Effective against Trichomonas vaginalis; rapid sperm immobilization |

| Coordination Chemistry | Ligand for metal complexes | Enhances catalytic properties; versatile coordination |

| Medicinal Chemistry | Building block for pharmaceuticals | Diverse biological activities; target selectivity |

Case Studies

- Sperm Immobilization Study : A study demonstrated that this compound could immobilize human sperm effectively within 30 seconds and eliminate Trichomonas vaginalis with high efficacy compared to existing treatments . This study supports its potential application in developing new contraceptive methods.

- Metal Complex Catalysis : Research on metal complexes formed with this compound revealed enhanced catalytic properties for organic transformations, showcasing its utility in synthetic organic chemistry .

Wirkmechanismus

The mechanism of action of sodium pyrrolidine-1-carbodithioate involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, binding to metal ions through its sulfur atoms. This interaction can modulate the activity of the metal ions and influence various biochemical pathways. Additionally, the compound’s redox properties allow it to participate in oxidation-reduction reactions, further contributing to its biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ammonium pyrrolidine-1-carbodithioate: Similar in structure but with ammonium instead of sodium.

Pyrrolidine-1-carbodithioic acid: The parent acid form of the compound.

Pyrrolidine-1-dithiocarboxylic acid ammonium salt: Another derivative with ammonium as the counterion.

Uniqueness

Sodium pyrrolidine-1-carbodithioate is unique due to its sodium counterion, which influences its solubility and reactivity compared to its ammonium and acid counterparts. Its ability to form stable metal complexes and participate in redox reactions makes it a valuable compound in various scientific research fields.

Eigenschaften

CAS-Nummer |

872-71-9 |

|---|---|

Molekularformel |

C5H9NNaS2 |

Molekulargewicht |

170.3 g/mol |

IUPAC-Name |

sodium;pyrrolidine-1-carbodithioate |

InChI |

InChI=1S/C5H9NS2.Na/c7-5(8)6-3-1-2-4-6;/h1-4H2,(H,7,8); |

InChI-Schlüssel |

HEERHKWUFYQKJG-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=S)[S-].[Na+] |

Kanonische SMILES |

C1CCN(C1)C(=S)S.[Na] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.